Nikkomycin J

Description

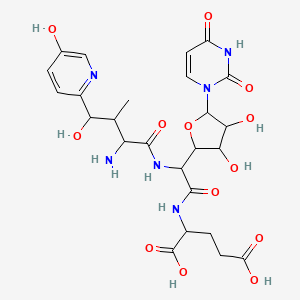

structure given in first source; isolated from Streptomyces tendae

Properties

CAS No. |

77368-59-3 |

|---|---|

Molecular Formula |

C25H32N6O13 |

Molecular Weight |

624.6 g/mol |

IUPAC Name |

2-[[2-[[2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid |

InChI |

InChI=1S/C25H32N6O13/c1-9(17(36)11-3-2-10(32)8-27-11)15(26)21(39)30-16(22(40)28-12(24(41)42)4-5-14(34)35)20-18(37)19(38)23(44-20)31-7-6-13(33)29-25(31)43/h2-3,6-9,12,15-20,23,32,36-38H,4-5,26H2,1H3,(H,28,40)(H,30,39)(H,34,35)(H,41,42)(H,29,33,43) |

InChI Key |

JGINXUGXMDDSJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Nikkomycin J; |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Isolation of Nikkomycin J from Streptomyces tendae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin J is a member of the nikkomycin complex, a group of peptidyl nucleoside antibiotics produced by the soil bacterium Streptomyces tendae.[1] Like other nikkomycins, this compound is an inhibitor of chitin synthase, a key enzyme in fungal cell wall biosynthesis, making it a potential candidate for antifungal drug development.[2][3][4] However, this compound is typically produced as a minor component of the complex, with research and production efforts largely focused on the more abundant and biologically active Nikkomycin Z. This guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of this compound from Streptomyces tendae, with a focus on the technical details relevant to researchers in the field. While specific quantitative data for this compound is limited in the literature, this document compiles the available information and outlines the general methodologies used for the nikkomycin complex, highlighting the necessary adaptations for the specific isolation of this compound.

Introduction to this compound

This compound belongs to the uracil-containing subgroup of nikkomycins. The nikkomycin complex is a mixture of structurally related compounds, with the primary components being Nikkomycin Z and Nikkomycin X. This compound is structurally similar to Nikkomycin Z, differing in the amino acid side chain. Due to its low natural abundance, the isolation and characterization of this compound present significant challenges.

The primary mechanism of action for nikkomycins is the competitive inhibition of chitin synthase.[2] This enzyme is crucial for the synthesis of chitin, an essential polysaccharide component of the fungal cell wall. As chitin is absent in mammals, its synthesis is an attractive target for the development of antifungal agents with high selectivity and low toxicity.

Fermentation of Streptomyces tendae for Nikkomycin Production

The production of the nikkomycin complex is achieved through submerged fermentation of Streptomyces tendae. While optimal conditions have been extensively studied for maximizing Nikkomycin Z yield, these general protocols are applicable for the production of the entire nikkomycin complex, including this compound.

Strain Maintenance and Inoculum Development

Consistent production of nikkomycins relies on the proper maintenance of a high-yielding Streptomyces tendae strain.

Experimental Protocol: Strain Maintenance and Inoculum Preparation

-

Long-term Storage: Streptomyces tendae strains are typically stored as spore suspensions or mycelial fragments in 20% glycerol at -80°C for long-term preservation.

-

Activation: For inoculum preparation, a small aliquot of the cryopreserved stock is streaked onto a suitable agar medium, such as ISP Medium 2 or a custom seed medium, and incubated at 28-30°C for 7-10 days to allow for sporulation.

-

Seed Culture: A well-sporulated plate is used to inoculate a liquid seed medium. The seed culture is incubated at 28-30°C for 48-72 hours with shaking (e.g., 200-250 rpm) to generate sufficient biomass for inoculation of the production fermenter.

Production Fermentation

Fed-batch fermentation is a common strategy to enhance the production of secondary metabolites like nikkomycins.

Table 1: Typical Fermentation Media Composition for Nikkomycin Production

| Component | Concentration (g/L) | Purpose |

| Glucose/Soluble Starch | 20-50 | Carbon Source |

| Soy Flour/Yeast Extract | 10-30 | Nitrogen Source |

| CaCO₃ | 2-5 | pH Buffering |

| Trace Elements | Varies | Cofactors for Enzymatic Reactions |

Table 2: Key Fermentation Parameters for Nikkomycin Production

| Parameter | Typical Range |

| Temperature | 28-30°C |

| pH | 6.5-7.5 |

| Dissolved Oxygen | >20% |

| Agitation | 200-400 rpm |

| Fermentation Time | 120-168 hours |

Experimental Protocol: Fed-Batch Fermentation

-

Inoculation: The production fermenter containing the sterilized production medium is inoculated with 5-10% (v/v) of the seed culture.

-

Fermentation: The fermentation is carried out under the conditions specified in Table 2. Key parameters such as pH, dissolved oxygen, and substrate concentration are monitored and controlled throughout the process.

-

Feeding: A concentrated solution of the primary carbon source (e.g., glucose) is fed to the culture periodically or continuously to maintain a steady production phase.

-

Harvest: The fermentation broth is harvested when the nikkomycin titer reaches its maximum, typically after 120-168 hours.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process that involves separating it from other components of the nikkomycin complex and impurities. The physicochemical properties of the nikkomycins, particularly their amphoteric nature, are exploited during purification.

Broth Clarification

The first step is to remove the biomass and other solid materials from the fermentation broth.

Experimental Protocol: Broth Clarification

-

Centrifugation: The harvested broth is centrifuged at high speed (e.g., 5,000-10,000 x g) to pellet the Streptomyces tendae mycelia.

-

Filtration: The supernatant is then filtered through a series of filters with decreasing pore sizes (e.g., 10 µm, 1 µm, 0.45 µm, 0.22 µm) to remove any remaining solids and to prepare a clear filtrate for chromatography.

Chromatographic Separation

A combination of ion-exchange and reversed-phase chromatography is typically employed to separate the nikkomycin components. The separation of this compound from the more abundant Nikkomycin Z is the most challenging step.

Table 3: Overview of Chromatographic Purification Steps

| Step | Resin Type | Principle | Elution |

| Capture | Strong Cation Exchange | Binding of positively charged nikkomycins at acidic pH. | pH gradient (elution at higher pH) or salt gradient. |

| Intermediate Purification | Strong Anion Exchange | Binding of negatively charged nikkomycins at alkaline pH. | pH gradient (elution at lower pH) or salt gradient. |

| Fine Purification | Reversed-Phase (C18) | Separation based on hydrophobicity. | Gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer. |

Experimental Protocol: Chromatographic Purification of this compound

-

Cation-Exchange Chromatography: The clarified broth, adjusted to an acidic pH (e.g., pH 2.0-3.0), is loaded onto a strong cation-exchange column. After washing the column to remove unbound impurities, the bound nikkomycins are eluted using a pH or salt gradient.

-

Anion-Exchange Chromatography: The fractions containing the nikkomycin complex are pooled, adjusted to an alkaline pH (e.g., pH 8.0-9.0), and loaded onto a strong anion-exchange column. The nikkomycins are then eluted with a decreasing pH gradient or an increasing salt gradient.

-

Reversed-Phase HPLC: The fractions containing the mixture of nikkomycins are further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a shallow gradient of acetonitrile or methanol in a suitable buffer (e.g., ammonium acetate or phosphate buffer) to achieve separation of this compound from Nikkomycin Z and other analogues. The elution of each component is monitored by UV detection at wavelengths around 280-290 nm.

-

Desalting and Lyophilization: The fractions containing pure this compound are pooled, desalted using a suitable method (e.g., another round of RP-HPLC with a volatile buffer or size-exclusion chromatography), and then lyophilized to obtain a stable powder.

Analytical Characterization

The identity and purity of the isolated this compound are confirmed using various analytical techniques.

Table 4: Analytical Methods for this compound Characterization

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis. |

Experimental Protocol: Analytical HPLC

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 20 mM ammonium acetate).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm and 290 nm.

-

Sample Preparation: The fermentation broth supernatant is filtered through a 0.22 µm filter before injection.

Quantitative Data

Quantitative data on the production of this compound is scarce in the scientific literature, as most studies focus on Nikkomycin Z. It is generally reported as a minor component of the nikkomycin complex. The yield of the total nikkomycin complex can vary significantly depending on the strain and fermentation conditions. High-producing mutant strains of S. tendae have been developed that can produce several grams per liter of total nikkomycins. It is reasonable to assume that the yield of this compound is a small fraction of this total.

Table 5: Reported Production Titers for the Nikkomycin Complex (Primarily Nikkomycin Z)

| Streptomyces Strain | Production Titer (g/L) | Reference |

| S. tendae Wild Type | ~0.1-0.2 | |

| S. tendae Mutant Strains | 1.5 - 2.5 | |

| S. ansochromogenes (Nikkomycin Z producing strain) | 0.3 - 0.8 (with uracil feeding) |

Signaling Pathways and Biosynthesis

The biosynthesis of nikkomycins in Streptomyces tendae is governed by a complex gene cluster. The pathway involves the synthesis of the nucleoside and the amino acid moieties, which are then linked together. The production of uracil-containing nikkomycins like this compound is dependent on the availability of uracil precursors. Genetic engineering of the biosynthetic pathway has been a key strategy to increase the production of specific nikkomycin components, particularly Nikkomycin Z, often by knocking out the genes responsible for the biosynthesis of other analogues.

Conclusion

The discovery and isolation of this compound from Streptomyces tendae offer a potential avenue for the development of new antifungal agents. However, significant challenges remain, primarily due to its low production levels compared to other components of the nikkomycin complex. This technical guide has provided a comprehensive overview of the methodologies involved in the fermentation, isolation, and characterization of this compound. Further research focusing on strain improvement through genetic engineering to specifically enhance the production of this compound, along with the optimization of purification strategies, will be crucial for unlocking its full therapeutic potential. The detailed protocols and workflows presented herein serve as a valuable resource for researchers and scientists dedicated to advancing the field of antifungal drug discovery.

References

- 1. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Biosynthesis of Nikkomycin J

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycins are a family of peptidyl nucleoside antibiotics produced by actinomycete bacteria, most notably Streptomyces ansochromogenes and Streptomyces tendae. These compounds are potent, competitive inhibitors of chitin synthase, an essential enzyme for the biosynthesis of the fungal cell wall. This unique mode of action, targeting a pathway absent in mammals, makes nikkomycins, particularly Nikkomycin Z and by extension Nikkomycin J, promising candidates for antifungal drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, the organization and function of its genetic cluster, quantitative data on its production, and detailed experimental protocols relevant to its study and manipulation.

This compound Biosynthetic Pathway and Genetic Cluster

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster, designated as the san cluster in Streptomyces ansochromogenes. This cluster spans approximately 35 kb and contains 22 open reading frames (ORFs), from sanG to sanX.[1] The biosynthesis can be conceptually divided into three main stages: the formation of the peptidyl moiety, hydroxypyridyl-homothreonine (HPHT); the synthesis of the nucleoside core, consisting of 5-aminohexuronic acid and a nucleobase; and the final condensation of these two precursors.

Biosynthesis of the Hydroxypyridyl-homothreonine (HPHT) Moiety

The HPHT moiety is a non-proteinogenic amino acid that forms the peptidyl part of this compound. Its biosynthesis begins with the primary metabolite L-lysine.

-

Step 1: Conversion of L-lysine to Picolinate. The initial step is the conversion of L-lysine to Δ¹-piperideine-2-carboxylate (P2C), a reaction catalyzed by an aminotransferase. Subsequently, the enzyme NikD, a flavin adenine dinucleotide (FAD)-dependent oxidase, catalyzes the four-electron oxidation of P2C to form picolinate.[2][3]

-

Step 2: Formation of HPHT. The subsequent steps to convert picolinate to the final HPHT structure are not fully elucidated but are believed to involve a series of enzymatic modifications, including hydroxylation and the addition of a four-carbon unit derived from the Krebs cycle. The gene sanV has been shown to be involved in the biosynthesis of the peptidyl moiety, as its disruption leads to the accumulation of novel nikkomycin analogs, suggesting its role in the later stages of HPHT formation.[4]

Biosynthesis of the Nucleoside Moiety

The nucleoside core of this compound consists of a 5-aminohexuronic acid sugar attached to a nucleobase. For Nikkomycin Z, this base is uracil, while for Nikkomycin X, it is the imidazolone ring.

-

Step 1: Formation of the Nucleoside Precursor. The biosynthesis of the nucleoside moiety starts from Uridine monophosphate (UMP).[5] A series of enzymes encoded by the san cluster, including sanO, sanQ, sanR, and sanX, are involved in the formation of the nucleoside core. Gene disruption studies have shown that sanO and sanQ are essential for the biosynthesis of the imidazolone base of Nikkomycin X but not for the uracil base of Nikkomycin Z.

-

Step 2: Biosynthesis of 5-aminohexuronic acid. The detailed enzymatic pathway for the synthesis of 5-aminohexuronic acid is not fully characterized. However, it is proposed to proceed through a pathway involving cryptic phosphorylation, similar to the biosynthesis of polyoxins. This suggests that a phosphorylated intermediate is formed and subsequently modified through a series of enzymatic reactions, including oxidation, amination, and epimerization, before being dephosphorylated in the final stages.

Final Assembly

The final step in this compound biosynthesis is the condensation of the HPHT peptidyl moiety and the 5-aminohexuronic acid nucleoside moiety. This reaction is likely catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme encoded within the san cluster, which would activate the carboxyl group of HPHT and facilitate the formation of a peptide bond with the amino group of the 5-aminohexuronic acid.

This compound Genetic (san) Cluster

The san gene cluster from S. ansochromogenes is organized into transcriptional units that are co-regulated to ensure the coordinated expression of the biosynthetic enzymes. The functions of some of the key genes that have been experimentally characterized are summarized below.

| Gene | Proposed Function | Reference(s) |

| sanG | Pathway-specific regulatory gene, influences nikkomycin biosynthesis and colony development. | |

| sanO | Involved in the biosynthesis of the imidazolone nucleoside moiety of Nikkomycin X. | |

| sanP | Homologue of nikP2 from S. tendae, vital for the biosynthesis of the imidazolone ring of Nikkomycin X. | |

| sanQ | Encodes a cytochrome P450 hydroxylase, essential for the biosynthesis of Nikkomycin X. | |

| sanR | Involved in the biosynthesis of the nucleoside core. | |

| sanV | Involved in the biosynthesis of the peptidyl moiety (HPHT). | |

| sanX | Involved in the biosynthesis of the nucleoside core. | |

| nikD | FAD-dependent oxidase that converts Δ¹-piperideine-2-carboxylate (P2C) to picolinate in HPHT biosynthesis. |

Quantitative Data

The production of nikkomycins is influenced by fermentation conditions and genetic modifications. The following tables summarize key quantitative data from various studies.

Table 1: Nikkomycin Production Yields in Streptomyces ansochromogenes

| Strain/Condition | Nikkomycin X (mg/L) | Nikkomycin Z (mg/L) | Total Nikkomycins (mg/L) | Reference(s) |

| Wild-type S. ansochromogenes 7100 | 220 | 120 | 340 | |

| S. ansochromogenes with an extra copy of the nikkomycin gene cluster | 880 | 210 | 1090 | |

| sanP disruption mutant (sanPDM) | 0 | 300 | 300 | |

| sanPDM with uracil feeding (2 g/L) | 0 | 800 | 800 | |

| S. ansochromogenes TH322 (parent strain) | 195 | 375 | 570 | |

| S. ansochromogenes TH322 with uracil feeding (2 g/L) | 96 | 630 | 726 |

Table 2: Pharmacokinetic Parameters of Nikkomycin Z in Healthy Subjects (Single Oral Doses)

| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC (0-∞) (µg·h/mL) | t1/2 (h) | Reference(s) |

| 250 | 2.81 ± 0.630 | 2.7 ± 0.52 | 15.2 | 2.1 - 2.5 | |

| 500 | - | - | - | 2.1 - 2.5 | |

| 750 | - | - | - | 2.1 - 2.5 | |

| 1000 | - | - | - | 2.1 - 2.5 | |

| 1500 | - | - | - | 2.1 - 2.5 | |

| 2000 | - | - | - | 2.1 - 2.5 |

Experimental Protocols

Gene Disruption in Streptomyces ansochromogenes using PCR-Targeting

This protocol describes a general workflow for creating a gene knockout mutant in Streptomyces using a PCR-based approach.

Materials:

-

Streptomyces ansochromogenes strain

-

Cosmid library of S. ansochromogenes

-

E. coli BW25113/pIJ790 (for Red/ET recombination)

-

E. coli ET12567/pUZ8002 (for conjugation)

-

Appropriate antibiotics (e.g., kanamycin, apramycin)

-

Plasmids for disruption cassette (e.g., containing an antibiotic resistance gene flanked by FRT sites)

-

PCR reagents

-

Enzymes for DNA manipulation (restriction enzymes, ligase)

-

Media for Streptomyces and E. coli growth and conjugation (e.g., MS agar, LB agar)

Procedure:

-

Design and PCR amplify the disruption cassette: Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that amplify an antibiotic resistance cassette.

-

Red/ET Recombination: Transform the amplified disruption cassette into E. coli BW25113/pIJ790 containing the cosmid with the target gene. Induce the Red recombinase to facilitate homologous recombination, replacing the target gene with the disruption cassette.

-

Transfer to Conjugation Host: Isolate the recombinant cosmid and transform it into the non-methylating E. coli strain ET12567/pUZ8002.

-

Intergeneric Conjugation: Conjugate the E. coli donor strain with S. ansochromogenes on a suitable medium (e.g., MS agar).

-

Selection of Exconjugants: Overlay the conjugation plate with antibiotics to select for Streptomyces exconjugants that have integrated the recombinant cosmid.

-

Screen for Double Crossover Mutants: Screen the exconjugants for the desired double crossover event (loss of the vector backbone) by replica plating to identify colonies that are resistant to the disruption cassette antibiotic but sensitive to the cosmid vector antibiotic.

-

Confirmation of Gene Disruption: Confirm the gene disruption by PCR analysis and Southern blotting of genomic DNA from the putative mutants.

HPLC Analysis of Nikkomycins

This protocol outlines a method for the separation and quantification of nikkomycins from fermentation broths.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Zorbax SB-C18, 5 µm, 4.6 x 250 mm)

-

Mobile Phase A: 5 mM ammonium acetate

-

Mobile Phase B: Methanol

-

Nikkomycin standards (X and Z)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Centrifuge the fermentation broth to remove mycelia. Filter the supernatant through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be a linear gradient of 0-20% B over 15 minutes.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 254 nm

-

Injection Volume: 20 µL

-

-

Quantification: Create a standard curve using known concentrations of Nikkomycin X and Z standards. Quantify the nikkomycins in the samples by comparing their peak areas to the standard curve.

Visualizations

Caption: Proposed biosynthetic pathway of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Nikkomycin biosynthesis: formation of a 4-electron oxidation product during turnover of NikD with its physiological substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 4. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]

- 5. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]

Nikkomycin J: A Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin J is a member of the nikkomycin class of peptidyl nucleoside antibiotics, which are natural products isolated from Streptomyces species. These compounds are of significant interest to the scientific community due to their potent and specific inhibition of chitin synthase, an essential enzyme for the integrity of fungal cell walls. As chitin is absent in mammals, its synthesis represents a highly selective target for antifungal drug development. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols for the determination of its key characteristics. While specific experimental data for this compound is limited, this guide draws upon available information and comparative data from the closely related and more extensively studied analogue, Nikkomycin Z.

Chemical Structure and Physicochemical Properties

This compound is structurally analogous to Nikkomycin Z, with the primary distinction being the presence of a glutamic acid residue peptidically bound to the 6'-carboxyl group of the aminohexuronic acid moiety.[1] This structural difference is reflected in its molecular formula and weight.

IUPAC Name: 2-[[2-[[2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid

Physicochemical Data

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. Due to the limited availability of direct experimental data for this compound, some properties are inferred from data on Nikkomycin Z and the general class of nikkomycins.

| Property | Value | Reference/Comment |

| Molecular Formula | C₂₅H₃₂N₆O₁₃ | |

| Molecular Weight | 624.6 g/mol | |

| Appearance | Assumed to be a white to off-white solid powder | Based on the appearance of other nikkomycins. |

| Solubility | Expected to be soluble in water. | Nikkomycins as a class are generally hydrophilic. Nikkomycin Z is soluble in water.[2] |

| Stability | Likely unstable in neutral to alkaline aqueous solutions. More stable under acidic conditions. | Studies on Nikkomycin Z show maximum degradation at pH 7.5 and greater stability at acidic pH.[3][4] |

| pKa | Multiple pKa values are expected due to the presence of carboxylic acid, amino, and hydroxyl groups. | Direct experimental data is not available. Determination would require experimental protocols as outlined in Section 3. |

| Melting Point | Not reported. |

Mechanism of Action: Chitin Synthase Inhibition

The primary mechanism of action for nikkomycins is the competitive inhibition of chitin synthase.[5] Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall, providing rigidity and osmotic stability. Nikkomycins mimic the structure of the natural substrate for chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc). This structural similarity allows them to bind to the active site of the enzyme, thereby blocking the polymerization of N-acetylglucosamine into chitin chains. The disruption of chitin synthesis weakens the cell wall, leading to osmotic lysis and fungal cell death.

Caption: Mechanism of this compound as a competitive inhibitor of chitin synthase.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of this compound's physicochemical properties. The following are generalized methodologies adapted from literature for nucleoside antibiotics and related compounds.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the shake-flask method, a standard technique for solubility determination.

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate sealed flasks.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspensions to stand, followed by centrifugation or filtration (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the solubility of this compound at that specific pH and temperature.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the acid dissociation constants (pKa) of ionizable groups.

-

Solution Preparation: Prepare a solution of this compound of known concentration in purified water or a suitable co-solvent system if aqueous solubility is low.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise addition of the titrant.

-

Titration: Titrate the this compound solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve, which correspond to the half-equivalence points. The data can be further analyzed using derivative plots (first or second derivative) to more accurately pinpoint the equivalence points.

Assessment of Stability in Aqueous Solutions

This protocol outlines a general method for evaluating the stability of this compound at different pH values over time.

-

Solution Preparation: Prepare solutions of this compound at a known concentration in a series of buffers with varying pH values.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Sample Quenching: Immediately quench the degradation process by, for example, freezing the sample at -80°C or by adding a quenching solution if necessary.

-

Quantification: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each pH. Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH.

Caption: Generalized workflow for determining physicochemical properties of this compound.

Biological Activity

Nikkomycins, including this compound, are primarily recognized for their antifungal activity. Their spectrum of activity is generally focused on fungi where chitin is a major and accessible component of the cell wall. While much of the specific in vitro and in vivo efficacy data has been generated for Nikkomycin Z, it is reasonable to infer that this compound possesses a similar, though potentially modulated, spectrum of activity. The additional glutamic acid residue in this compound may influence its transport into fungal cells and its interaction with chitin synthase, potentially altering its potency and spectrum of activity compared to Nikkomycin Z. Further research is required to delineate the specific biological activity profile of this compound.

Conclusion

This compound is a promising, yet understudied, member of the nikkomycin family of antifungal agents. Its unique chemical structure, characterized by the addition of a glutamic acid residue to the core structure shared with Nikkomycin Z, warrants further investigation into its specific physicochemical properties and biological activity. The methodologies and comparative data presented in this guide provide a framework for researchers and drug development professionals to advance the understanding and potential therapeutic application of this compound. A thorough characterization of its properties is a critical step towards realizing its potential as a novel antifungal agent.

References

- 1. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Kinetics of nikkomycin Z degradation in aqueous solution and in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Investigations into the Antifungal Spectrum of Nikkomycin J: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies on the in vitro antifungal activity of Nikkomycin J, a member of the nikkomycin complex of nucleoside-peptide antibiotics. This compound, and its closely related and more extensively studied counterpart Nikkomycin Z, are produced by Streptomyces tendae. These compounds exhibit a unique mechanism of action, competitively inhibiting chitin synthase, an enzyme crucial for the synthesis of the fungal cell wall but absent in mammals, making it a highly selective antifungal target.[1][2] This document consolidates quantitative susceptibility data from early research, delineates the experimental methodologies employed for its evaluation, and visualizes its mechanism of action and the workflows used in these seminal studies.

In Vitro Antifungal Activity Spectrum

Early research into this compound and Z revealed a promising, albeit varied, spectrum of activity against a range of fungal pathogens. Its efficacy was particularly noted against dimorphic fungi, which possess a high chitin content in their cell walls.[1][2] The following tables summarize the Minimum Inhibitory Concentration (MIC) data from initial in vitro studies, offering a quantitative perspective on its potency.

Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungal Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Coccidioides immitis (mycelial) | 10+ | 1 - 16 | 4.9 | - |

| Coccidioides immitis (spherule) | - | 0.125 | - | - |

| Coccidioides immitis | 3 | 0.125 - >16 | - | - |

| Blastomyces dermatitidis | - | 0.78 | - | - |

| Histoplasma capsulatum | 20 | 4 - ≥64 | 8 | - |

| Candida albicans | - | 0.5 - 32 | - | - |

| Candida parapsilosis | - | 1 - 4 | - | - |

| Candida tropicalis | - | >64 | - | - |

| Candida krusei | - | >64 | - | - |

| Candida glabrata | - | >64 | - | - |

| Cryptococcus neoformans | 15 | 0.5 - >64 | - | - |

| Candida auris | 100 | 0.125 - >64 | 2 | 32 |

Data compiled from multiple sources.[1] Note that Nikkomycin Z is the most studied compound in the nikkomycin complex.

Mechanism of Action

This compound exerts its antifungal effect by targeting the synthesis of chitin, an essential structural polysaccharide in the cell walls of most fungi. It acts as a competitive inhibitor of the enzyme chitin synthase. Due to its structural similarity to the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine into chitin chains. This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell lysis. The transport of this compound into the fungal cell is an important factor in its efficacy and is mediated by peptide permease systems.

Experimental Protocols

The in vitro antifungal susceptibility of various fungal isolates to this compound and its analogs was primarily determined using a broth microdilution method. These early studies laid the groundwork for standardized antifungal testing methodologies.

Broth Microdilution Protocol for MIC Determination

-

Preparation of Media and Reagents:

-

RPMI-1640 Medium: The liquid medium used for fungal growth was RPMI-1640 with L-glutamine and without sodium bicarbonate. It was buffered to a pH of 6.0 with 0.165 M morpholinepropanesulfonic acid (MOPS), as Nikkomycin Z is more stable under slightly acidic conditions.

-

This compound/Z Stock Solution: A high-concentration stock solution of this compound/Z was prepared by dissolving the powdered compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

-

Inoculum Preparation:

-

Yeast Suspensions (e.g., Candida species): Yeast isolates were subcultured on a suitable agar medium (e.g., Sabouraud dextrose agar) and incubated for 24-48 hours. Well-isolated colonies were then suspended in sterile saline. The turbidity of the suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension was further diluted in the RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Filamentous Fungi Suspensions (e.g., Aspergillus species): Molds were grown on an appropriate agar medium (e.g., potato dextrose agar) until adequate sporulation was observed. Conidia were harvested by flooding the plate with sterile saline (often containing a wetting agent like 0.05% Tween 80) and gently scraping the surface. The resulting conidial suspension was transferred to a sterile tube, and heavy particles were allowed to settle. The conidia were then counted using a hemacytometer to prepare a standardized inoculum.

-

-

Microdilution Plate Preparation and Inoculation:

-

Serial twofold dilutions of the this compound/Z stock solution were prepared in the 96-well microtiter plates using the RPMI-1640 medium.

-

Each well of the microdilution plate was then inoculated with the standardized fungal suspension. A drug-free well was included as a growth control.

-

-

Incubation:

-

The inoculated plates were incubated at 35°C.

-

Incubation times varied depending on the fungal species: 24-48 hours for yeasts and 48-72 hours for most filamentous fungi, or until sufficient growth was observed in the growth control well.

-

-

MIC Determination:

-

The plates were examined visually.

-

The MIC was defined as the lowest concentration of this compound/Z that caused a significant reduction in growth compared to the drug-free control well. For yeasts like Candida species, the MIC endpoint was often read as the lowest concentration that produced a prominent decrease in turbidity (approximately 50% inhibition). For filamentous fungi, the endpoint was typically complete visual inhibition of growth.

-

Conclusion

The early investigations into this compound and its analogs laid a critical foundation for understanding its potential as a selective antifungal agent. These studies highlighted its potent activity against medically important dimorphic fungi and elucidated its unique mechanism of action targeting chitin synthesis. The experimental protocols developed during this period have been refined over time but remain central to the in vitro evaluation of antifungal compounds. While this compound has not yet seen widespread clinical use, the foundational research into its antifungal spectrum continues to inform the development of novel antifungal therapies targeting the fungal cell wall.

References

Nikkomycin J: A Technical Guide to its Competitive Inhibition of Fungal Chitin Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin J, and its more clinically developed analogue Nikkomycin Z, are peptidyl-nucleoside antibiotics that act as potent and specific competitive inhibitors of chitin synthase, an essential enzyme in fungal cell wall biosynthesis.[1][2] By mimicking the natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), this compound effectively blocks the production of chitin, a polysaccharide vital for fungal cell wall integrity but absent in mammals.[1][3] This targeted mechanism of action leads to osmotic instability and cell lysis in susceptible fungi, positioning this compound and its analogues as promising antifungal therapeutic agents with a potentially high therapeutic index.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant biological pathways.

Mechanism of Action: Competitive Inhibition of Chitin Synthase

The primary molecular target of this compound is chitin synthase (EC 2.4.1.16), a membrane-bound glycosyltransferase that catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from the substrate UDP-GlcNAc to form chitin. Chitin is a crucial structural component of the fungal cell wall, providing rigidity and protection against osmotic stress.

This compound's inhibitory activity stems from its structural similarity to the UDP-GlcNAc substrate. This molecular mimicry allows it to bind to the active site of chitin synthase, thereby preventing the natural substrate from binding and halting the elongation of the chitin polymer chain. This mode of action is classified as competitive inhibition. The resulting disruption of chitin synthesis compromises the fungal cell wall, particularly during active growth phases such as budding or hyphal extension, leading to cell lysis.

Chitin Biosynthesis and Inhibition Pathway

The following diagram illustrates the final step of the chitin biosynthesis pathway and its competitive inhibition by this compound.

Caption: Competitive inhibition of chitin synthase by this compound.

Quantitative Inhibitory Data

The efficacy of this compound and its analogues has been quantified against various fungal pathogens. The following tables summarize key inhibitory constants and minimum inhibitory concentrations.

Table 1: Inhibitor Constants (Ki) for Chitin Synthase

| Compound | Fungal Species | Chitin Synthase Isoform | Ki Value (µM) | Reference |

| Nikkomycin | Candida albicans | Not specified | 0.16 | |

| Nikkomycin Z | Saccharomyces cerevisiae | Chs1 | 0.367 (IC50) | |

| Nikkomycin Z | Sinorhizobium meliloti | NodC (Model for CHS) | 0.25 |

Table 2: In Vitro Susceptibility - Minimum Inhibitory Concentration (MIC)

| Compound | Fungal Species | MIC Range (mg/L or µg/mL) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Nikkomycin Z | Candida auris | 0.125 to >64 | 2 | 32 | |

| Nikkomycin Z | Candida albicans | 0.5 to 32 (µg/mL) | - | - | |

| Nikkomycin Z | Coccidioides immitis (mycelial) | 4.9 (MIC80, µg/mL) | - | - | |

| Nikkomycin Z | Coccidioides immitis (spherule) | 0.125 (µg/mL) | - | - | |

| Nikkomycin Z | Saccharomyces cerevisiae | 12.5 (µg/mL) | - | - |

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay

This protocol describes a non-radioactive method to directly measure the inhibitory activity of a compound against chitin synthase.

1. Enzyme Preparation:

-

Culture the target fungus (e.g., Saccharomyces cerevisiae, Candida albicans) to the mid-logarithmic growth phase.

-

Harvest cells via centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Disrupt the cells mechanically (e.g., with glass beads or a French press) in a lysis buffer containing protease inhibitors.

-

Prepare a microsomal fraction, which is enriched in membrane-bound chitin synthase, through differential centrifugation.

2. Assay Procedure:

-

Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA) solution and incubate overnight. WGA specifically binds to chitin.

-

Wash the plate to remove unbound WGA.

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (as an activator), 8 mM UDP-GlcNAc (substrate), and the required cofactors like Mg²⁺ or Co²⁺.

-

Add the test compound (e.g., this compound) at various concentrations to the wells. Include a solvent control (e.g., DMSO).

-

Initiate the enzymatic reaction by adding the crude enzyme extract to each well.

-

Incubate the plate with shaking at an optimal temperature (e.g., 30°C) for a set period (e.g., 3 hours).

-

Stop the reaction by washing the plate multiple times with ultrapure water to remove unreacted substrate and unbound components.

3. Detection and Quantification:

-

Add a solution of WGA conjugated to Horseradish Peroxidase (WGA-HRP) to each well and incubate.

-

Wash the plate again to remove unbound WGA-HRP.

-

Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.

-

Measure the optical density (OD) at a specific wavelength (e.g., 450 nm or 600 nm) using a plate reader.

-

The OD is proportional to the amount of chitin synthesized. Calculate the percentage of inhibition for each compound concentration relative to the solvent control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

1. Preparation:

-

Prepare a standardized inoculum of the fungal species to be tested in a suitable broth medium (e.g., RPMI 1640).

-

Serially dilute this compound in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

2. Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include a drug-free well as a positive control for growth and a cell-free well as a negative control for sterility.

-

Incubate the plate at the optimal growth temperature for the fungus (e.g., 35°C) for 24-48 hours.

3. MIC Determination:

-

After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or 100% reduction in turbidity) compared to the drug-free control.

Visualizations

Experimental Workflow for Inhibitor Screening

Caption: A generalized workflow for in vitro screening of chitin synthase inhibitors.

Fungal Cell Wall Integrity Pathway

Inhibition of chitin synthesis by this compound induces significant stress on the fungal cell wall. This stress activates compensatory signaling pathways aimed at reinforcing the cell wall.

Caption: Fungal stress response pathways activated by this compound.

Conclusion and Future Directions

This compound and its analogues, particularly Nikkomycin Z, represent a compelling class of antifungal agents due to their specific and potent inhibition of chitin synthase, a validated fungal-specific target. The extensive in vitro data highlights its potential clinical utility, especially in combination with other antifungal drugs where synergistic effects have been observed. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers working to further characterize these compounds and develop novel antifungal therapies. Future research should continue to explore the synergistic potential of Nikkomycins with other antifungals, investigate mechanisms of resistance, and advance the clinical development of Nikkomycin Z for the treatment of challenging fungal infections.

References

The Promise of Chitin Synthase Inhibition: An In-depth Technical Guide to the Initial In Vitro Efficacy of Nikkomycin J Against Pathogenic Fungi

For Researchers, Scientists, and Drug Development Professionals

In the global effort to combat invasive fungal infections, the exploration of novel antifungal agents with unique mechanisms of action is paramount. Nikkomycin J, a member of the nikkomycin family of peptidyl-nucleoside antibiotics, has emerged as a promising candidate due to its targeted inhibition of chitin synthase, an enzyme crucial for fungal cell wall integrity but absent in mammals.[1] This technical guide provides a comprehensive overview of the initial in vitro efficacy of this compound against a spectrum of pathogenic fungi, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

In Vitro Spectrum of Activity: A Quantitative Analysis

This compound, often interchangeably referred to as Nikkomycin Z in scientific literature, demonstrates a varied and selective spectrum of in vitro activity against numerous fungal pathogens.[2][3] Its potency is particularly pronounced against dimorphic fungi, which are characterized by a high chitin content in their cell walls.[1][4] The following tables summarize the Minimum Inhibitory Concentration (MIC) data, offering a quantitative perspective on its in vitro efficacy.

Table 1: In Vitro Susceptibility of Various Fungal Genera to this compound

| Fungal Genus | Species | MIC Range (µg/mL) | Notes |

| Coccidioides | immitis | 0.125 - 16 | Highly susceptible, particularly in the spherule-endospore phase. |

| Blastomyces | dermatitidis | 0.78 - 3.1 | Demonstrates significant susceptibility. |

| Histoplasma | capsulatum | 4 to >64 | Shows a wide range of susceptibility. |

| Candida | albicans | 0.5 - 32 | Moderately susceptible. |

| parapsilosis | 1 - 4 | Susceptible, including some azole-resistant isolates. | |

| tropicalis | >64 | Generally resistant. | |

| krusei | >64 | Generally resistant. | |

| glabrata | >64 | Generally resistant. | |

| auris | Variable | Limited data, but appears to have limited activity when used alone. | |

| Aspergillus | fumigatus | 2 - 4 (MIC50) | Modest activity alone, but shows synergism with other antifungals. |

| flavus | Synergistic | Shows synergism with itraconazole. | |

| Cryptococcus | neoformans | 0.5 to >64 | Most isolates are resistant. |

| Fusarium | spp. | Resistant | Generally reported to be resistant. |

Table 2: Synergistic Interactions of this compound with Other Antifungal Agents

| Fungal Species | Combination Agent | Interaction |

| Candida albicans | Azoles (Fluconazole, Itraconazole) | Synergistic |

| Candida parapsilosis | Azoles (Fluconazole, Itraconazole) | Synergistic |

| Cryptococcus neoformans | Azoles (Fluconazole, Itraconazole) | Synergistic |

| Coccidioides immitis | Azoles (Fluconazole, Itraconazole) | Synergistic |

| Aspergillus fumigatus | Itraconazole, Echinocandins (Caspofungin, Micafungin) | Synergistic |

| Aspergillus flavus | Itraconazole | Synergistic |

Mechanism of Action: Targeting Fungal Cell Wall Synthesis

This compound exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase. Structurally similar to the enzyme's natural substrate, UDP-N-acetylglucosamine, this compound binds to the active site of chitin synthase, thereby blocking the synthesis of chitin. Chitin is an essential polysaccharide that provides structural integrity to the fungal cell wall. Disruption of chitin synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. The transport of this compound into the fungal cell is facilitated by a dipeptide permease system.

References

Unveiling the Safety Profile of Nikkomycin J: A Preliminary Toxicological Overview

For Researchers, Scientists, and Drug Development Professionals

Nikkomycin J, a member of the nikkomycin class of peptidyl-nucleoside antibiotics, represents a promising avenue in the development of novel antifungal agents. Its unique mechanism of action, the specific inhibition of chitin synthase, an enzyme crucial for fungal cell wall integrity but absent in mammals, provides a strong rationale for its selective toxicity and anticipated favorable safety profile. This technical guide synthesizes the current understanding of the preliminary toxicological profile of this compound, with a focus on Nikkomycin Z, the most clinically evaluated compound in this class.

Executive Summary

Preclinical and early clinical investigations of Nikkomycin Z have consistently demonstrated a low order of toxicity.[1] In a variety of animal models, including rats and dogs, Nikkomycin Z was well-tolerated, even at high dose levels.[2] Phase 1 human clinical trials have further substantiated its safety, with no serious or dose-related adverse events observed.[2] This contrasts favorably with many currently marketed antifungal agents that are associated with significant dose-limiting toxicities.[3]

Mechanism of Action and Selective Toxicity

This compound exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.[4] Chitin is an essential structural polysaccharide in the cell walls of most fungi, providing rigidity and osmotic stability. By blocking chitin synthesis, this compound disrupts cell wall formation, leading to osmotic lysis and fungal cell death. The absence of chitin and chitin synthase in mammalian cells is the cornerstone of this compound's selective toxicity, minimizing the potential for on-target toxicity in humans.

Preclinical Toxicology

A range of preclinical toxicology studies have been conducted on Nikkomycin Z in various animal species. These studies have consistently indicated a wide margin of safety.

Acute Toxicity

Subchronic and Chronic Toxicity

Preclinical studies involving single and chronic dosing in rats and dogs have established a No Observed Effect Level (NOEL) of at least 300 mg/kg of body weight. No consistent organ toxicities were observed in these studies.

Table 1: Summary of Preclinical Toxicology Data for Nikkomycin Z

| Species | Study Type | Dose | Observations | Reference |

| Rat, Dog | Single and Chronic Dosing | ≥ 300 mg/kg | No Observed Effect Level (NOEL) | |

| Rat, Dog | Single Dose | 1,000 mg/kg | No detectable toxicity | |

| Mouse | Chronic Administration | 1,000 mg/kg/day | No apparent ill effects |

Clinical Toxicology

Phase 1 clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of Nikkomycin Z in healthy human volunteers.

Single Ascending Dose Studies

In a single ascending dose study, healthy male subjects received oral doses of Nikkomycin Z ranging from 250 mg to 2,000 mg. No serious or dose-related adverse events were observed.

Multiple Ascending Dose Studies

A multiple-dose study in healthy volunteers administered oral doses ranging from 250 mg twice daily to 750 mg three times a day for 14 days. The study was completed without any serious safety concerns or dose-limiting toxicity.

Table 2: Summary of Adverse Events in a Multiple Dose Human Study of Nikkomycin Z

| Adverse Event | Nikkomycin Z (n=24) | Placebo (n=8) |

| Total Events | 57 | 14 |

| Headache | ≥ 3 subjects | - |

| Diarrhea | ≥ 3 subjects | - |

| Pre-syncope | 3 | 0 |

Note: Events occurring in three or more subjects are listed.

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay

A common method to determine the inhibitory activity of this compound on its target enzyme is the chitin synthase inhibition assay.

Methodology:

-

Enzyme Preparation: A crude enzyme extract containing chitin synthase is prepared from a fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans). This typically involves cell lysis and centrifugation to isolate the membrane fraction where the enzyme is located.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and a radiolabeled form of the substrate (e.g., UDP-[³H]-GlcNAc).

-

Inhibition: Varying concentrations of this compound are added to the reaction mixtures.

-

Enzymatic Reaction: The reaction is initiated by the addition of the enzyme extract and incubated at an optimal temperature (e.g., 30°C).

-

Quantification: The reaction is stopped, and the amount of radiolabeled chitin produced is quantified, typically by filtration and scintillation counting. The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is then determined.

In Vivo Murine Model of Coccidioidomycosis

Murine models are crucial for evaluating the in vivo efficacy and tolerability of this compound.

Methodology:

-

Animal Model: Specific pathogen-free mice (e.g., C57BL/6) are commonly used.

-

Infection: Mice are infected intranasally with a standardized inoculum of Coccidioides posadasii arthroconidia.

-

Treatment: Treatment with this compound is typically initiated at a set time point post-infection (e.g., 48 or 120 hours) and administered for a defined period (e.g., 7-21 days). Oral gavage is a common route of administration.

-

Endpoints: Efficacy is assessed by monitoring survival rates and determining the fungal burden (colony-forming units, CFU) in target organs such as the lungs and spleen at the end of the study.

Future Directions

The preliminary toxicological profile of this compound is highly encouraging, supporting its continued development as a novel antifungal agent. Further studies, including comprehensive long-term toxicology, genotoxicity, and reproductive toxicity assessments, will be necessary to fully delineate its safety profile for regulatory submission. The unique mechanism of action and favorable safety data to date position this compound as a promising candidate to address the unmet medical need for new, less toxic antifungal therapies.

References

- 1. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Nikkomycin Z after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]

Methodological & Application

Standardized Method for Nikkomycin Z MIC Determination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z is a peptidyl-nucleoside antibiotic that shows significant promise as an antifungal agent.[1][2] It functions through the competitive inhibition of chitin synthase, an enzyme essential for the synthesis of chitin, a critical component of the fungal cell wall.[3][4] This mechanism of action is highly specific to fungi, as mammalian cells do not produce chitin, suggesting a favorable therapeutic window with minimal off-target effects.[1] The in vitro efficacy of Nikkomycin Z has been demonstrated against a variety of fungal pathogens, particularly endemic dimorphic fungi such as Coccidioides immitis and Blastomyces dermatitidis.

These application notes provide a detailed, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z. The methodology is primarily based on the broth microdilution procedures outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, with specific adaptations for Nikkomycin Z.

Mechanism of Action of Nikkomycin Z

Nikkomycin Z's antifungal activity stems from its structural similarity to UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase. This resemblance allows Nikkomycin Z to enter the fungal cell via a dipeptide permease-mediated transport system and bind to the active site of chitin synthase. This binding competitively inhibits the enzyme, preventing the polymerization of N-acetylglucosamine into chitin chains. The resulting disruption in cell wall synthesis leads to osmotic instability and, ultimately, fungal cell lysis and death.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the standardized broth microdilution method for determining the MIC of Nikkomycin Z against fungal isolates.

I. Materials

-

Nikkomycin Z powder

-

Solvent (e.g., sterile distilled water or Dimethyl sulfoxide (DMSO))

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

Morpholinepropanesulfonic acid (MOPS) buffer (0.165 M)

-

1 M Hydrochloric acid (HCl)

-

Sterile 96-well microtiter plates

-

Fungal isolates for testing

-

Appropriate fungal growth medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds)

-

Sterile saline (0.85%) with or without 0.05% Tween 80

-

Spectrophotometer or hemacytometer

-

Incubator (35°C)

II. Preparation of Media and Reagents

-

RPMI-MOPS Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Add 0.165 M MOPS buffer. Adjust the pH of the medium to 6.0 using 1 M HCl, as Nikkomycin Z exhibits greater stability under acidic conditions. Sterilize the final medium by filtration through a 0.22 µm filter.

-

Nikkomycin Z Stock Solution: Accurately weigh the Nikkomycin Z powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Sterilize by filtration if dissolved in water. Store the stock solution at -20°C or as recommended by the supplier.

III. Inoculum Preparation

The final inoculum concentration in the wells should be approximately 0.5–2.5 x 10³ CFU/mL for yeasts and 0.4–5 x 10⁴ CFU/mL for filamentous fungi.

-

Yeast Suspensions (e.g., Candida species):

-

Subculture the yeast isolate onto a fresh Sabouraud dextrose agar plate and incubate at 35°C for 24-48 hours.

-

Harvest several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this adjusted suspension 1:1000 in RPMI-MOPS medium to achieve the final working inoculum concentration.

-

-

Filamentous Fungi Suspensions (e.g., Aspergillus species):

-

Grow the mold on potato dextrose agar at 35°C for 7 days or until adequate sporulation is observed.

-

Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Transfer the conidial suspension to a sterile tube and let heavy particles settle for 3-5 minutes.

-

Adjust the turbidity of the supernatant to the desired final inoculum concentration using a hemacytometer or spectrophotometer.

-

IV. Assay Procedure

-

Plate Preparation: Dispense 100 µL of RPMI-MOPS medium into all wells of a 96-well microdilution plate, except for the first column.

-

Drug Dilution: Add 200 µL of the working Nikkomycin Z stock solution to the first well of each row to be tested. Then, perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series. This will create a range of Nikkomycin Z concentrations.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well, including the drug-free growth control well. The final volume in each well will be 200 µL. The drug concentrations will now be half of the initial concentrations in the wells.

-

Controls: Include a sterility control well (medium only, no inoculum) and a growth control well (medium and inoculum, no drug) on each plate.

-

Incubation: Seal the plates or place them in a humidified chamber to prevent evaporation. Incubate the plates at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.

V. Reading and Interpretation of MICs

The MIC is the lowest concentration of Nikkomycin Z that causes a significant reduction in growth compared to the drug-free control well.

-

For Candida species and other yeasts: The MIC endpoint is typically read as the lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition).

-

For Aspergillus species and other molds: The MIC endpoint is often read as the lowest concentration that shows 100% inhibition of growth (no visible growth).

-

For Coccidioides immitis: The MIC is typically determined at the point of 80% or 100% growth inhibition.

References

In Vivo Efficacy of Nikkomycin J in Murine Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin J, and more prominently its potent analog Nikkomycin Z, are competitive inhibitors of chitin synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2][3] Chitin is a critical structural component of the cell wall in most pathogenic fungi but is absent in mammals, making chitin synthase an attractive target for antifungal therapy with a potentially high therapeutic index.[3][4] Murine models are indispensable for the preclinical evaluation of this compound's efficacy against various systemic fungal infections. These models provide crucial data on the compound's activity, optimal dosing, and potential for therapeutic success. This document provides a summary of quantitative data from various in vivo studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action

This compound and Z function by mimicking the structure of UDP-N-acetylglucosamine, the natural substrate for chitin synthase. This structural similarity allows them to bind to the active site of the enzyme, competitively inhibiting the polymerization of N-acetylglucosamine into chitin chains. The disruption of chitin synthesis weakens the fungal cell wall, leading to osmotic instability and ultimately, fungal cell death.

References

- 1. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

Nikkomycin J: A Potent Inhibitor of Fungal Chitin Synthase

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nikkomycin J is a member of the nikkomycin family of peptidyl-nucleoside antibiotics produced by Streptomyces tendae. These compounds are potent and specific inhibitors of chitin synthase, an essential enzyme in fungi responsible for the synthesis of chitin. Chitin is a crucial structural component of the fungal cell wall, providing rigidity and osmotic stability. The absence of chitin and chitin synthase in vertebrates makes this enzyme an attractive target for the development of antifungal drugs with high selectivity and low host toxicity. This compound, through its competitive inhibition of chitin synthase, disrupts fungal cell wall integrity, leading to cell lysis and death.[1][2][3]

These application notes provide a comprehensive overview of the protocol for a chitin synthase inhibition assay using this compound, including detailed methodologies, data presentation guidelines, and visualizations of the underlying biological and experimental workflows.

Data Presentation

The inhibitory activity of this compound and its related analogue, Nikkomycin Z, against chitin synthase from various fungal species is summarized below. It is important to note that assay conditions can vary between studies, and direct comparison of absolute values should be made with caution.

| Inhibitor | Target Enzyme | Fungal Source | Inhibition Value | Reference |

| Nikkomycin | Chitin Synthase | Candida albicans | K_i_ = 0.16 µM | [4][5] |

| Nikkomycin Z | Chitin Synthase 1 (CaChs1) | Candida albicans | IC_50_ = 15 µM | |

| Nikkomycin Z | Chitin Synthase 2 (CaChs2) | Candida albicans | IC_50_ = 0.8 µM | |

| Nikkomycin Z | Chitin Synthase 3 (CaChs3) | Candida albicans | IC_50_ = 13 µM |

K_i_ : Inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. IC_50_ : Half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Signaling Pathway

The biosynthesis of chitin in fungi is a multi-step process that is tightly regulated by complex signaling pathways. These pathways ensure that cell wall synthesis is coordinated with cell growth and division. The diagram below illustrates a simplified overview of the chitin biosynthesis pathway and the point of inhibition by this compound.

Caption: Fungal chitin biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols describe a non-radioactive, colorimetric assay for determining the inhibitory activity of this compound on chitin synthase. This method is suitable for high-throughput screening.

Preparation of Fungal Chitin Synthase

This protocol is adapted for the extraction of chitin synthase from fungal mycelia.

Materials:

-

Fungal culture (e.g., Candida albicans, Saccharomyces cerevisiae)

-

Liquid growth medium (e.g., YPD, Sabouraud Dextrose Broth)

-

Sterile ultrapure water

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction Buffer (50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors)

-

Trypsin solution (e.g., 80 µg/mL in extraction buffer)

-

Soybean trypsin inhibitor (STI) solution (e.g., 120 µg/mL in extraction buffer)

-

Refrigerated centrifuge

Procedure:

-

Culture and Harvest Fungal Cells: Inoculate the desired fungal species into a suitable liquid medium and culture until the mid-log phase. Harvest the mycelia by centrifugation at 3,000 x g for 10 minutes.

-

Wash Cells: Wash the harvested mycelial pellet twice with sterile ultrapure water.

-

Cell Lysis: Freeze the washed mycelia in liquid nitrogen and immediately grind to a fine powder using a pre-chilled mortar and pestle.

-

Enzyme Extraction: Resuspend the powdered mycelia in ice-cold extraction buffer.

-

Zymogen Activation: To activate the zymogenic form of chitin synthase, add trypsin solution and incubate at 30°C for 30 minutes.

-

Stop Activation: Stop the trypsin digestion by adding soybean trypsin inhibitor.

-

Clarify Lysate: Centrifuge the extract at 3,000 x g for 10 minutes at 4°C.

-

Collect Supernatant: Carefully collect the supernatant, which contains the crude chitin synthase enzyme solution. Store the crude enzyme extract at -20°C or below until use.

Chitin Synthase Inhibition Assay

This assay is based on the capture of newly synthesized chitin on a Wheat Germ Agglutinin (WGA)-coated microtiter plate, followed by colorimetric detection.

Materials:

-

96-well microtiter plates

-

Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)

-

Bovine Serum Albumin (BSA) blocking buffer (e.g., 1% w/v in PBS)

-

Reaction Mixture (50 mM Tris-HCl, pH 7.5, containing 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM MgCl_2_ or CoCl_2_)

-

This compound stock solution (dissolved in sterile distilled water or a suitable buffer; prepare serial dilutions)

-

Crude chitin synthase extract (from Protocol 1)

-

WGA-HRP (Horseradish Peroxidase) conjugate solution

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2 M H_2_SO_4_)

-

Plate reader

Procedure:

-

Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate. Incubate overnight at room temperature.

-

Washing: Wash the plate three times with ultrapure water.

-

Blocking: Add 200 µL of BSA blocking buffer to each well and incubate for 1 hour at room temperature. Wash the plate three times with ultrapure water.

-

Assay Setup:

-

Add 50 µL of the reaction mixture to each well.

-

Add 2 µL of the this compound serial dilutions to the test wells. For the control wells, add 2 µL of the solvent.

-

Initiate the reaction by adding 48 µL of the crude enzyme extract to each well.

-

-

Incubation: Incubate the plate on a shaker at 30°C for 3 hours.

-

Washing: Stop the reaction by washing the plate six times with ultrapure water.

-

Detection:

-

Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.

-

Wash the plate six times with ultrapure water.

-

Add 100 µL of TMB substrate solution to each well.

-

-

Data Acquisition: Monitor the color development and measure the optical density (OD) at 600 nm for kinetic reads, or stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Data Analysis:

-

Subtract the OD of the blank wells (no enzyme or boiled enzyme) from the OD of the sample wells.

-

Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC_50_ value.

-

Experimental Workflow

The following diagram outlines the major steps in the chitin synthase inhibition assay.

Caption: Workflow for the this compound chitin synthase inhibition assay.

References

- 1. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Nikkomycin Z—Ready to Meet the Promise? [mdpi.com]

- 4. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing Nikkomycin J in Fungal Biofilm Disruption Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. This resistance is largely attributed to the protective extracellular matrix and the altered physiological state of the fungal cells within the biofilm. Nikkomycin J, a nucleoside-peptide antibiotic, offers a promising strategy for combating these resilient fungal communities. It acts as a competitive inhibitor of chitin synthase, an essential enzyme responsible for the synthesis of chitin, a critical component of the fungal cell wall.[1][2] By targeting this fundamental process, this compound disrupts cell wall integrity, leading to osmotic instability and cell death.[1]

These application notes provide detailed protocols for assessing the efficacy of this compound in disrupting pre-formed fungal biofilms, both as a standalone agent and in combination with other antifungals. The methodologies described herein are designed to provide reproducible and quantifiable results for researchers in antifungal drug discovery and development.

Mechanism of Action: Targeting Fungal Cell Wall Integrity

This compound's primary mode of action is the competitive inhibition of chitin synthase.[3] This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) to form chitin, a vital structural polysaccharide in the fungal cell wall. The inhibition of chitin synthesis weakens the cell wall, rendering the fungus susceptible to osmotic stress and lysis.

In the context of biofilms, this mechanism is particularly relevant. The extracellular matrix of fungal biofilms often contains chitin, which contributes to its structural integrity. By inhibiting chitin synthesis, this compound can potentially weaken the biofilm matrix, facilitating the penetration of other antifungal agents and enhancing their efficacy.

A key aspect of fungal biology is the cell wall integrity (CWI) pathway, a signaling cascade that responds to cell wall stress. When the cell wall is damaged, for instance by echinocandin drugs that inhibit β-1,3-glucan synthesis, the CWI pathway is activated, often leading to a compensatory upregulation of chitin synthesis.[4] This can result in reduced susceptibility to echinocandins. This compound's ability to block this compensatory mechanism makes it a powerful synergistic partner for echinocandins, effectively creating a "two-punch" attack on the fungal cell wall.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound (often reported as Nikkomycin Z) against fungal biofilms, both alone and in combination with other antifungal agents.

Table 1: In Vitro Activity of Nikkomycin Z Against Planktonic Fungal Cells

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Coccidioides immitis (mycelial) | 10+ | 1 - 16 | 4.9 | - | |

| Coccidioides immitis (spherule) | - | 0.125 | - | - | |

| Blastomyces dermatitidis | - | 0.78 | - | - | |

| Histoplasma capsulatum | 20 | 4 - ≥64 | 8 | - | |

| Candida albicans | 15 | ≤0.5 - 32 | - | - | |